molecular formula C10H13N5O B6629744 N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylimidazole-4-carboxamide

N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylimidazole-4-carboxamide

Cat. No.: B6629744
M. Wt: 219.24 g/mol
InChI Key: NFXBYFQLBLBUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylimidazole-4-carboxamide, also known as DMP754, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound is known to inhibit the activity of certain enzymes, making it a potential therapeutic agent for a variety of diseases. In

Mechanism of Action

N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylimidazole-4-carboxamide works by inhibiting the activity of certain enzymes, specifically phosphodiesterase. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are involved in the regulation of intracellular signaling pathways. The increase in cAMP and cGMP has been linked to improvements in cognitive function and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific disease being treated. In the case of neurodegenerative disorders, this compound has been shown to improve cognitive function and decrease the production of amyloid-beta, a protein that is implicated in the development of Alzheimer's disease. In the case of inflammatory diseases, this compound has been shown to decrease the production of inflammatory cytokines, leading to a decrease in inflammation and associated symptoms.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylimidazole-4-carboxamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, this compound has been extensively studied, making it a well-characterized compound for use in research. However, one limitation of using this compound is its specificity for certain enzymes, which may limit its use in certain disease models.

Future Directions

There are several future directions for the use of N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylimidazole-4-carboxamide in scientific research. One potential area of study is its use in combination with other therapeutic agents, such as anti-inflammatory drugs or other enzyme inhibitors. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in treating other diseases beyond neurodegenerative and inflammatory disorders. Finally, the development of more specific and potent inhibitors of phosphodiesterase may lead to improved therapeutic options for a variety of diseases.

Synthesis Methods

The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylimidazole-4-carboxamide involves several steps, including the reaction of 3,5-dimethyl-1H-pyrazole with 1-methylimidazole-4-carboxylic acid chloride, followed by purification and isolation of the final product. This method has been optimized to produce high yields of pure this compound, making it a viable option for large-scale production.

Scientific Research Applications

N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylimidazole-4-carboxamide has been extensively studied for its potential use in treating various diseases. It has been shown to inhibit the activity of enzymes such as phosphodiesterase, which is involved in the regulation of intracellular signaling pathways. This inhibition has been linked to improvements in cognitive function, making this compound a potential therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
In addition to its potential use in treating neurological disorders, this compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.

Properties

IUPAC Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylimidazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-6-9(7(2)14-13-6)12-10(16)8-4-15(3)5-11-8/h4-5H,1-3H3,(H,12,16)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXBYFQLBLBUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)NC(=O)C2=CN(C=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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